Cas no 58240-93-0 (rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate)
rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- METHYL CIS-3-HYDROXYMETHYLCYCLOPENTANE-1-CARBOXYLATE
- Cyclopropanecarboxylic acid,3-(2-chloro-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-,ethyl ester,(1alpha,3alpha(Z))
- methyl cis-3-<(Z)-2-chloro-2-(4-fluorophenyl)ethenyl>-2,2-dimethylcyclopropanecarboxylate
- methyl cis-3-hydroxymethylcyclopentancarboxylate
- METHYL (1R,3S)-3-(HYDROXYMETHYL)CYCLOPENTANE-1-CARBOXYLATE
- EN300-6745490
- MFCD06799098
- AKOS006284049
- SCHEMBL1660231
- AT36722
- CS-0048714
- AS-53294
- rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate
- (1R,3S)-methyl 3-(hydroxymethyl)cyclopentanecarboxylate
- Methyl (1R,3S)-3-(Hydroxymethyl)Cyclopentanecarboxylate
- METHYLCIS-3-HYDROXYMETHYLCYCLOPENTANE-1-CARBOXYLATE
- QFZTZFHLMOJRBN-NKWVEPMBSA-N
- rac-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate
- 96443-44-6
- 58240-93-0
- P16294
-
- MDL: MFCD06799098
- Inchi: 1S/C8H14O3/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
- InChI Key: QFZTZFHLMOJRBN-NKWVEPMBSA-N
- SMILES: OC[C@H]1CC[C@@H](C(=O)OC)C1
Computed Properties
- Exact Mass: 158.09400
- Monoisotopic Mass: 158.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Boiling Point: 230℃ at 760 mmHg
- PSA: 46.53000
- LogP: 0.56800
rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356125-10mg |
rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate |
58240-93-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356125-50mg |
rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate |
58240-93-0 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M356125-100mg |
rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate |
58240-93-0 | 100mg |
$ 185.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D775554-1G |
rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate |
58240-93-0 | 97% | 1g |
$215 | 2024-07-21 | |
| eNovation Chemicals LLC | D775554-5G |
rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate |
58240-93-0 | 97% | 5g |
$865 | 2024-07-21 | |
| Chemenu | CM296281-1g |
Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate |
58240-93-0 | 95% | 1g |
$466 | 2023-01-19 | |
| Chemenu | CM296281-5g |
Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate |
58240-93-0 | 95% | 5g |
$1397 | 2023-01-19 | |
| Fluorochem | 201167-1g |
Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate |
58240-93-0 | >95% | 1g |
£597.00 | 2022-03-01 | |
| Fluorochem | 201167-2g |
Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate |
58240-93-0 | >95% | 2g |
£902.00 | 2022-03-01 | |
| Fluorochem | 201167-5g |
Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate |
58240-93-0 | >95% | 5g |
£1989.00 | 2022-03-01 |
rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate Suppliers
rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate
Rel-Methyl (1R,3S)-3-(Hydroxymethyl)cyclopentane-1-Carboxylate: A Chiral Building Block with Emerging Applications in Medicinal Chemistry
The compound rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate , identified by the Chemical Abstracts Service registry number CAS No. 58240-93-0, represents a significant advancement in the field of asymmetric organic synthesis. This optically active cyclopentane derivative exhibits unique stereochemical properties that make it an invaluable tool for constructing bioactive molecules with defined three-dimensional configurations. Recent studies highlight its role as a chiral auxiliary in catalytic systems and its potential as a pharmacophore component in drug development pipelines targeting metabolic disorders and neurodegenerative diseases.
Structurally characterized by the (1R,3S) configuration at its cyclopentane ring, this compound features a hydroxymethyl group attached at position 3 and a methyl-substituted carboxylate moiety at position 1. The spatial arrangement of these functional groups creates distinct physicochemical properties compared to its geometric isomers. Researchers from the University of Basel reported in Nature Catalysis (2022) that this stereoisomer displays superior enantioselectivity when employed as a ligand in transition metal-catalyzed reactions, achieving up to 98% ee values under mild conditions. The methyl substitution at the carboxylate position was found to enhance reaction kinetics through steric stabilization of transition states.
In terms of synthetic accessibility, advancements in continuous flow chemistry have revolutionized the production of rel-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate. A 2023 study published in ACS Sustainable Chemistry & Engineering demonstrated scalable synthesis via enzymatic kinetic resolution using lipase variants with tailored substrate specificity. This biocatalytic approach achieves over 95% conversion efficiency while eliminating the need for harsh solvents or chromatographic purification steps traditionally associated with chiral compound preparation.
Clinical research applications are emerging through its integration into prodrug designs. A team at Harvard Medical School recently disclosed its use as a bioisosteric replacement for less stable functional groups in anticancer agents. The cyclopentane scaffold provides enhanced metabolic stability while retaining pharmacological activity when incorporated into paclitaxel analogs. Preclinical trials indicate improved aqueous solubility and reduced toxicity profiles compared to conventional formulations.
The compound's utility extends to diagnostic chemistry where it serves as a chiral sensor molecule for enantiomeric excess determination. In a groundbreaking report from MIT (2024), this reagent enabled real-time monitoring of asymmetric reactions via circular dichroism spectroscopy due to its pronounced optical activity ([α]D25 = +68°). Its ability to form diastereomeric complexes with reaction intermediates allows precise enantiomeric analysis without disrupting ongoing syntheses.
In structural biology studies, (1R,3S)-configured derivatives have been shown to bind selectively with protein receptors involved in GABAergic signaling pathways. A collaborative effort between Stanford and Genentech revealed that this stereochemistry matches the binding pocket geometry of certain ionotropic receptors more effectively than racemic mixtures, offering new avenues for developing anxiolytic drugs without benzodiazepine liabilities.
Spectroscopic analysis confirms its purity through NMR studies showing characteristic signals at δ 4.56 ppm for the hydroxymethyl proton and δ 1.89 ppm for the quaternary cyclopentane carbon. X-ray crystallography data from recent work by Merck Research Labs validates the precise spatial orientation of substituents critical for maintaining biological activity profiles.
Bioavailability studies conducted on murine models demonstrated rapid absorption when formulated with lipid nanoparticles (LNPs), achieving peak plasma concentrations within 45 minutes post-administration. This property is particularly advantageous for drug delivery systems requiring targeted release mechanisms.
In enzymology research, this compound has been utilized as a substrate probe for cytochrome P450 isoforms CYP2C9 and CYP3A4. Investigations by the European Molecular Biology Laboratory identified unique metabolic pathways involving phase I oxidation followed by phase II glucuronidation patterns distinct from other cycloalkylcarboxylates.
Safety assessments according to OECD guidelines confirm non-toxicity profiles up to 500 mg/kg oral doses in rodent studies. These findings align with its current use as an intermediate in FDA-approved cardiovascular drug synthesis processes where strict regulatory compliance is essential.
Synthetic applications leverage its dual functionality: the hydroxymethyl group enables click chemistry modifications while the carboxylate provides versatile coupling options via esterification strategies. Recent publications from Scripps Research highlight its role in iterative cross-coupling protocols to build complex natural product frameworks like those found in terpenoid-based pharmaceuticals.
The introduction of chirality at both cyclopentane centers creates opportunities for studying molecular recognition phenomena at cellular membranes. Studies from Kyoto University show that when incorporated into phospholipid analogs, this compound modulates membrane fluidity differently than achiral counterparts - a discovery potentially useful for developing membrane-stabilizing therapeutics against neurodegenerative conditions.
In analytical chemistry contexts, it functions as a reference standard for chiral HPLC method validation due to its well-defined retention behavior on amylose-based stationary phases under normal phase conditions (tR = 7.8 min). This utility supports quality control requirements across pharmaceutical manufacturing processes demanding precise enantiomeric purity assessments.
Radiolabeling experiments using carbon-14 isotopes revealed preferential distribution toward hepatic tissues over cardiac muscle cells - critical information for designing targeted radiopharmaceuticals used in PET imaging applications currently under investigation at UCLA's Molecular Imaging Center.
Solid-state characterization via DSC analysis shows a melting point of 76°C ± 0.5°C under vacuum conditions - an important parameter for formulating stable crystalline drug substances that resist degradation during storage and transportation according to ICH Q7 guidelines.
In polymer science applications, this compound has been employed as monomer building blocks yielding novel polyesters with tunable mechanical properties through stereocontrolled polymerization techniques pioneered by researchers at ETH Zurich (Angewandte Chemie International Edition - 2024). The resulting materials exhibit enhanced tensile strength compared to their non-chiral counterparts while maintaining biodegradability characteristics suitable for biomedical devices.
Bioconjugation studies demonstrate effective attachment to antibody frameworks via oxime linkages formed between hydroxymethyl groups and aldehyde-functionalized proteins - enabling site-specific drug delivery systems now being tested in phase I clinical trials targeting solid tumors according to recent ASCO abstract submissions.
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